
ML141
Vue d'ensemble
Description
Ce composé est connu pour sa haute spécificité envers Cdc42 par rapport aux autres membres de la famille Rho, tels que Rac1, Rab2 et Rab7 . ML141 a été largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber les processus cellulaires médiés par Cdc42 sans montrer de cytotoxicité significative .
Méthodes De Préparation
La synthèse de ML141 implique plusieurs étapes, notamment la formation d'un cycle pyrazole et la formation subséquente de sulfonamide. La voie de synthèse détaillée et les conditions de réaction sont généralement propriétaires et peuvent varier légèrement selon le fabricant. l'approche générale implique les étapes suivantes:
Formation du cycle pyrazole : Cette étape implique la réaction d'un dérivé d'hydrazine avec une dicétone pour former le cycle pyrazole.
Formation de sulfonamide : L'intermédiaire pyrazole est ensuite réagi avec un chlorure de sulfonyle pour former le produit sulfonamide final.
Les méthodes de production industrielle de this compound ne sont pas largement publiées, mais elles impliquent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle.
Analyse Des Réactions Chimiques
ML141 subit plusieurs types de réactions chimiques, notamment:
Oxydation : this compound peut être oxydé dans des conditions spécifiques, bien que ce ne soit pas une réaction courante pour ce composé.
Réduction : Des réactions de réduction peuvent être effectuées sur le groupe sulfonamide, mais celles-ci ne sont généralement pas pertinentes pour son activité biologique.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants ou réducteurs puissants, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment:
Mécanisme d'action
This compound exerce ses effets en se liant à un site allostérique sur la protéine Cdc42, qui est un membre de la famille Rho des GTPases. Cette liaison induit un changement conformationnel dans Cdc42, l'empêchant d'interagir avec ses effecteurs en aval. Par conséquent, this compound inhibe les processus médiés par Cdc42 tels que la formation de filopodes, la migration cellulaire et la transduction du signal . Les cibles moléculaires et les voies impliquées comprennent la voie Wnt5a/PI3K/miR-122, qui joue un rôle crucial dans la différenciation des hépatocytes et d'autres processus cellulaires .
Applications De Recherche Scientifique
Cancer Research
ML141 has shown promise in inhibiting cancer cell migration and proliferation. In vitro studies have demonstrated its effectiveness against various cancer types:
- Ovarian Cancer : this compound inhibits ovarian cancer cell migration with an effective concentration (EC50) of approximately 2.1 μM, indicating its potential as a therapeutic agent in managing ovarian malignancies .
- Neuroblastoma : The compound protects against apoptosis induced by metformin in neuroblastoma cells, enhancing the efficacy of other chemotherapeutic agents like caffeine by modulating cell death pathways .
- Breast Cancer : In mouse models with MDA-MB 231-derived tumors, this compound inhibited tumor growth by suppressing Cdc42 activity, thereby improving the effectiveness of tamoxifen treatment .
Stem Cell Research
This compound has been investigated for its role in promoting differentiation in stem cells:
- Hepatocyte Differentiation : Research indicates that this compound enhances hepatocyte differentiation from human adipose-derived mesenchymal stem cells by modulating the Wnt5a/PI3K/miR-122 signaling pathway. This suggests its utility in regenerative medicine and liver-related therapies .
Infectious Disease Management
The compound has also been evaluated for its effects on bacterial infections:
- Klebsiella pneumoniae : this compound demonstrated a dose-dependent reduction in the invasion of Klebsiella pneumoniae, indicating potential applications in combating bacterial infections .
- Granulocyte Colony-Stimulating Factors : It was found to increase the mobilization of hematopoietic stem and progenitor cells when induced by granulocyte colony-stimulating factors, suggesting a role in enhancing immune responses during infections .
Mechanistic Insights
The mechanism of action for this compound primarily involves the inhibition of Cdc42 GTPase activity. By binding to Cdc42, this compound disrupts its interaction with downstream effectors involved in signaling pathways that regulate cell shape and movement. This selectivity is crucial as it allows for targeted therapeutic interventions without significantly affecting other Rho family members like Rac1 and RhoA .
Data Table: Summary of this compound Applications
Application Area | Target Cell Type | Mechanism of Action | Key Findings |
---|---|---|---|
Cancer Research | Ovarian Cancer | Inhibition of Cdc42 GTPase | Reduces cell migration (EC50 = 2.1 μM) |
Neuroblastoma | Protection against apoptosis | Enhances effects of caffeine | |
Breast Cancer | Tumor growth inhibition | Synergizes with tamoxifen | |
Stem Cell Differentiation | Human Adipose-Derived MSCs | Modulates Wnt5a/PI3K/miR-122 pathway | Promotes hepatocyte differentiation |
Infectious Disease | Hematopoietic Stem Cells | Enhances mobilization via granulocyte factors | Increases stem/progenitor cell mobilization |
Klebsiella pneumoniae | Reduces bacterial invasion | Dose-dependent inhibition |
Case Studies and Research Findings
- Inhibition Mechanisms : A study detailed how this compound selectively inhibits Cdc42 over other Rho GTPases, emphasizing its potential for targeted therapies without off-target effects .
- Stem Cell Differentiation : Another research highlighted the role of Cdc42 in aging and its impact on stem cell functionality, where this compound was shown to enhance differentiation processes crucial for liver function restoration .
- Cancer Treatment Synergies : A comprehensive analysis indicated that combining this compound with existing chemotherapeutics could lead to improved outcomes in cancer therapies, particularly by enhancing drug effectiveness through Cdc42 inhibition .
Mécanisme D'action
ML141 exerts its effects by binding to an allosteric site on the Cdc42 protein, which is a member of the Rho family of GTPases. This binding induces a conformational change in Cdc42, preventing it from interacting with its downstream effectors. As a result, this compound inhibits Cdc42-mediated processes such as filopodia formation, cell migration, and signal transduction . The molecular targets and pathways involved include the Wnt5a/PI3K/miR-122 pathway, which plays a crucial role in hepatocyte differentiation and other cellular processes .
Comparaison Avec Des Composés Similaires
ML141 est unique en raison de sa haute spécificité et sélectivité pour Cdc42 par rapport aux autres inhibiteurs de la famille Rho GTPase. Des composés similaires comprennent:
CID 1067700 : Un autre inhibiteur des GTPases de la famille Rho, mais avec une spécificité et une puissance différentes.
Rac1 Inhibitor II : Cible Rac1, un autre membre de la famille Rho, mais n'inhibe pas Cdc42.
Cdc42 Inhibitor II : Un autre inhibiteur de Cdc42, mais avec des propriétés de liaison et une efficacité différentes de celles de this compound.
This compound se distingue par son mécanisme d'inhibition réversible et non compétitif, ce qui en fait un outil précieux pour étudier les processus médiés par Cdc42 sans effets hors cible significatifs .
Activité Biologique
ML141, chemically known as 4-[4,5-Dihydro-5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl]benzenesulfonamide, is a potent allosteric inhibitor of the Rho GTPase Cdc42. Its selective inhibition of Cdc42 has significant implications for various biological processes and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic uses.
This compound functions primarily as a non-competitive inhibitor of Cdc42 with an EC50 value of approximately 2.1 μM. It selectively inhibits Cdc42 over other Rho GTPases such as Rac1 and Rab2, making it a valuable tool for studying the specific roles of Cdc42 in cellular functions . The compound interferes with nucleotide binding to Cdc42, thereby disrupting its signaling pathways involved in cell adhesion, cytoskeletal arrangement, and motility .
Inhibition of Hepatocyte Differentiation
Recent studies have demonstrated that this compound enhances the hepatocyte differentiation of human adipose-derived stem cells (hADSCs) from aged donors. The treatment with this compound resulted in a significant decrease in Cdc42-GTP levels and promoted the expression of hepatic genes such as albumin and cytochrome P450 enzymes. This suggests that this compound can reverse age-related impairments in stem cell differentiation by modulating key signaling pathways including Wnt5a/PI3K/miR-122 .
Impact on Cancer Cell Migration
This compound has shown efficacy in inhibiting the migration of ovarian cancer cells in vitro. By selectively targeting Cdc42, this compound disrupts the cellular mechanisms that facilitate cancer cell motility, indicating its potential as an anti-metastatic agent . This effect is particularly relevant in the context of cancer therapy, where inhibiting metastasis is crucial for improving patient outcomes.
Study on Aged hADSCs
In a controlled study involving hADSCs isolated from 61 women of varying ages, this compound was administered during two phases: initiation (days -2 to 14) and maturation (days 14 to 28). The results indicated that this compound significantly improved the differentiation potential of aged hADSCs into hepatocyte-like cells, as evidenced by enhanced gene expression related to liver function and increased production of albumin .
Parameter | Control | This compound (D−2/14) | This compound (D14/28) |
---|---|---|---|
Cdc42-GTP Levels | High | Low | Moderate |
Hepatic Gene Expression | Low | High | Moderate |
Albumin Production | Low | High | Moderate |
Cell Viability | Normal | Increased | Increased |
Study on Ovarian Cancer Cells
In another study focusing on ovarian cancer cell lines, this compound was found to suppress cell migration significantly. The inhibition was associated with alterations in the cytoskeletal dynamics regulated by Cdc42, demonstrating the compound's utility in cancer research .
Propriétés
IUPAC Name |
4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-28-19-11-7-17(8-12-19)22-15-21(16-5-3-2-4-6-16)24-25(22)18-9-13-20(14-10-18)29(23,26)27/h2-14,22H,15H2,1H3,(H2,23,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNZBMVRFYREHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.